REACTION_SMILES
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[CH2:1]([CH:2]1[CH2:3][O:4]1)[O:5][CH2:6][CH:7]=[CH2:8].[CH3:9][O:10][SiH:11]([O:12][CH3:13])[O:14][CH3:15]>>[CH2:1]([CH:2]1[CH2:3][O:4]1)[O:5][CH2:6][CH2:7][CH2:8][Si:11]([O:10][CH3:9])([O:12][CH3:13])[O:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[SiH](OC)OC
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Name
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Type
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product
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Smiles
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CO[Si](CCCOCC1CO1)(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |